3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Overview
Description
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile typically involves multi-step procedures starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and cyanation reagents like copper(I) cyanide (CuCN) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolo[2,3-c]pyridine derivatives.
Coupling Reactions: Formation of biaryl or alkyne-linked pyrrolo[2,3-c]pyridine derivatives.
Reduction Reactions: Formation of 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile.
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: Used in the development of compounds that can modulate biological pathways, such as fibroblast growth factor receptor (FGFR) inhibitors.
Chemical Biology: Employed in the design of probes for studying protein-ligand interactions.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of compounds derived from 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile often involves the inhibition of specific enzymes or receptors. For example, derivatives targeting FGFRs inhibit the receptor’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. These compounds can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit significant biological activities, particularly as kinase inhibitors.
Pyrrolopyrazine derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a cyano group allows for versatile modifications, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-3-12-7-4-11-2-5(1-10)8(6)7/h2-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYHIKVSUAECOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235965 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-21-4 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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